molecular formula C5H8N2O2S2 B12221743 tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12221743
M. Wt: 192.3 g/mol
InChI Key: LQNVRYFQXKXDTR-UHFFFAOYSA-N
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Description

Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that features a fused thieno-imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a suitable dihaloalkane in the presence of a base, leading to the formation of the thieno-imidazole ring system. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thieno-imidazole derivatives.

Scientific Research Applications

Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: Similar structure but with an oxygen atom instead of a sulfur atom.

    (3aS,4S,6aR)-4-(5-Hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Contains a hydroxypentyl group, offering different chemical properties.

Uniqueness

Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to its thione group, which imparts distinct reactivity and potential biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c8-11(9)1-3-4(2-11)7-5(10)6-3/h3-4H,1-2H2,(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNVRYFQXKXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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